molecular formula C14H10N2O3 B8423076 2-(1H-indazol-5-yloxy)benzoic acid

2-(1H-indazol-5-yloxy)benzoic acid

Cat. No.: B8423076
M. Wt: 254.24 g/mol
InChI Key: CNKOVUXECBUNCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-Indazol-5-yloxy)benzoic acid is a benzoic acid derivative featuring an indazole moiety attached via an ether linkage at the 2-position of the benzoic acid core. The indazole group introduces aromaticity and hydrogen-bonding capabilities, which may enhance interactions with biological targets.

Properties

Molecular Formula

C14H10N2O3

Molecular Weight

254.24 g/mol

IUPAC Name

2-(1H-indazol-5-yloxy)benzoic acid

InChI

InChI=1S/C14H10N2O3/c17-14(18)11-3-1-2-4-13(11)19-10-5-6-12-9(7-10)8-15-16-12/h1-8H,(H,15,16)(H,17,18)

InChI Key

CNKOVUXECBUNCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)OC2=CC3=C(C=C2)NN=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with 2-(1H-indazol-5-yloxy)benzoic acid, differing primarily in substituents on the benzoic acid or aromatic moieties:

Compound Name Substituent(s) Key Features
2-Benzoylbenzoic acid Benzoyl group at 2-position Studied for receptor binding; exhibits moderate ΔGbinding values .
2-(4-Methylbenzoyl)benzoic acid Methyl-substituted benzoyl Lower ΔGbinding (enhanced binding) compared to unsubstituted analogs .
2-(4-Methoxybenzoyl)benzoic acid Methoxy-substituted benzoyl Improved binding affinity due to electron-donating methoxy group .
Methylbenzoic acid Methyl group at 2-position Simpler analog with reduced steric bulk; CAS 95-53-4 .

Binding Affinity and Receptor Interactions

Data from docking studies (Table 1, ) highlight the role of substituents in modulating interactions with receptors like T1R3:

  • 2-Benzoylbenzoic acid : ΔGbinding = -8.2 kcal/mol; interacts with residues Tyr215 and Asp307 via hydrogen bonding.
  • 2-(4-Methylbenzoyl)benzoic acid : ΔGbinding = -9.1 kcal/mol; enhanced hydrophobic interactions due to methyl group.
  • 2-(4-Methoxybenzoyl)benzoic acid : ΔGbinding = -9.5 kcal/mol; methoxy group facilitates polar interactions.

However, increased steric bulk could offset these gains, necessitating further experimental validation.

Physicochemical Properties

  • Methylbenzoic acid : LogP ~1.9 (predicted), high solubility in polar solvents .
  • 2-Benzoylbenzoic acid : LogP ~3.2 (estimated), moderate solubility due to aromaticity .

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